molecular formula C12H12INO B12119730 N-[1-(furan-2-yl)ethyl]-2-iodoaniline

N-[1-(furan-2-yl)ethyl]-2-iodoaniline

Katalognummer: B12119730
Molekulargewicht: 313.13 g/mol
InChI-Schlüssel: KAEWVMGKSXTYTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(furan-2-yl)ethyl]-2-iodoaniline is an organic compound with the molecular formula C12H12INO It features a furan ring, an ethyl group, and an aniline moiety substituted with an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-iodoaniline and 2-acetylfuran.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for N-[1-(furan-2-yl)ethyl]-2-iodoaniline would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale reaction vessels.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: N-[1-(furan-2-yl)ethyl]-2-iodoaniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the iodine substituent to a hydrogen atom or other functional groups.

    Substitution: The iodine atom in this compound makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated products or other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-[1-(furan-2-yl)ethyl]-2-iodoaniline is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism by which N-[1-(furan-2-yl)ethyl]-2-iodoaniline exerts its effects depends on its specific application. In chemical reactions, its iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[1-(furan-2-yl)ethyl]-3-iodoaniline: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.

    N-[1-(furan-2-yl)ethyl]-4-iodoaniline: Another positional isomer with distinct chemical properties.

    N-[1-(furan-2-yl)ethyl]-2-bromoaniline:

Uniqueness

N-[1-(furan-2-yl)ethyl]-2-iodoaniline is unique due to the specific positioning of the iodine atom, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H12INO

Molekulargewicht

313.13 g/mol

IUPAC-Name

N-[1-(furan-2-yl)ethyl]-2-iodoaniline

InChI

InChI=1S/C12H12INO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI-Schlüssel

KAEWVMGKSXTYTM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.